Exclusive Stereochemical Suitability for Pamiparib Intermediate Synthesis
The (R)-enantiomer of 2-ethynyl-2-methylpyrrolidine-1-acetic acid serves as the direct acid precursor to (R)-tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate (CAS 2086689-88-3), the key intermediate in the synthesis of the clinical PARP1/2 inhibitor Pamiparib (BGB-290). The corresponding (S)-enantiomer (CAS 2135349-81-2) is not reported as a viable precursor for this intermediate . Pamiparib itself demonstrates potent inhibition with IC50 values of 0.9 nM (PARP1) and 0.5 nM (PARP2) .
| Evidence Dimension | Synthetic route suitability for Pamiparib intermediate |
|---|---|
| Target Compound Data | Required enantiomer (R) for Pamiparib intermediate synthesis |
| Comparator Or Baseline | (S)-2-ethynyl-2-methylpyrrolidine-1-acetic acid (CAS 2135349-81-2) – not cited as precursor |
| Quantified Difference | Exclusive (all-or-none) stereochemical requirement |
| Conditions | Synthetic route to Pamiparib intermediate as referenced by commercial suppliers |
Why This Matters
For procurement in pharmaceutical intermediate synthesis, the (R)-enantiomer is the sole documented stereoisomer leading to the validated Pamiparib intermediate, eliminating the risk of failed downstream coupling due to incorrect stereochemistry.
